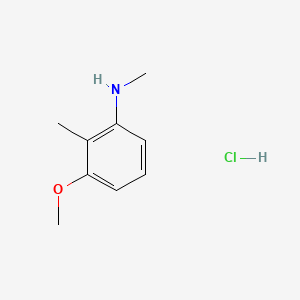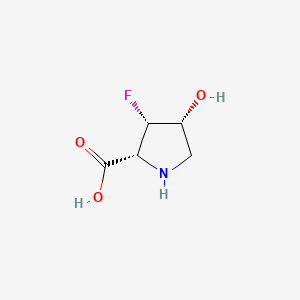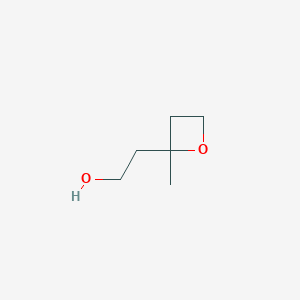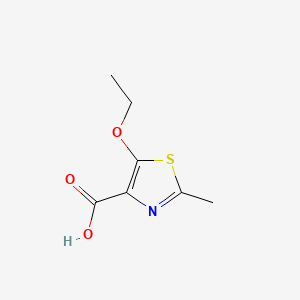![molecular formula C5H3N4NaS B13455772 Sodium {[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanide](/img/structure/B13455772.png)
Sodium {[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium {[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanide is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is part of the broader class of triazolopyrimidines, known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium {[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a dicationic molten salt catalyst based on Tropine, which facilitates the formation of the triazolopyrimidine ring system . The reaction is carried out under solvent-free conditions or in ethanol as a green solvent, yielding high purity products with excellent efficiency.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of environmentally friendly catalysts and solvents is emphasized to minimize the ecological impact. The catalyst can be recovered and reused multiple times, making the process cost-effective and sustainable .
Chemical Reactions Analysis
Types of Reactions: Sodium {[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels to ensure selectivity and yield.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in chemical synthesis .
Scientific Research Applications
Sodium {[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanide has a broad spectrum of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential pharmaceutical applications.
Biology: The compound has shown promising activity in inhibiting specific enzymes and pathways, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of sodium {[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of c-Met and VEGFR-2 kinases, which are involved in cell proliferation and angiogenesis. This inhibition leads to the suppression of cancer cell growth and induction of apoptosis . The compound’s ability to bind to these proteins has been confirmed through molecular docking and dynamics simulations .
Comparison with Similar Compounds
[1,2,4]Triazolo[4,3-a]pyrazine derivatives: These compounds share a similar triazole ring system and exhibit comparable biological activities.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also feature a fused heterocyclic ring system and have been studied for their anticancer properties.
Uniqueness: Sodium {[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanide stands out due to its specific inhibitory activity against c-Met and VEGFR-2 kinases, which is not commonly observed in other similar compounds. This unique mechanism of action makes it a valuable candidate for further research and development in targeted cancer therapies .
Properties
Molecular Formula |
C5H3N4NaS |
|---|---|
Molecular Weight |
174.16 g/mol |
IUPAC Name |
sodium;[1,2,4]triazolo[4,3-a]pyrimidine-3-thiolate |
InChI |
InChI=1S/C5H4N4S.Na/c10-5-8-7-4-6-2-1-3-9(4)5;/h1-3H,(H,8,10);/q;+1/p-1 |
InChI Key |
YXVXYTMWSLTVGN-UHFFFAOYSA-M |
Canonical SMILES |
C1=CN2C(=NN=C2[S-])N=C1.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl 1-oxa-6-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B13455694.png)






![6-Benzyl-6-azaspiro[3.5]nonan-9-one](/img/structure/B13455743.png)
![methyl (4R)-4-{[(tert-butoxy)carbonyl]amino}-5-methyl-2-methylidenehexanoate](/img/structure/B13455745.png)


![3-Bromo-6-methanesulfonyl-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13455784.png)

amine dihydrochloride](/img/structure/B13455795.png)
